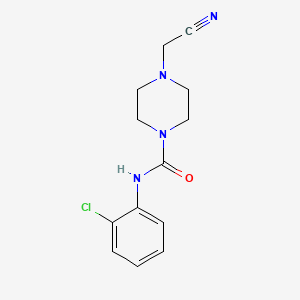![molecular formula C10H18N2O5S B7560131 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Wirkmechanismus
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid works by inhibiting HDAC, which leads to the accumulation of acetylated histones. This alteration in the histone acetylation pattern can lead to changes in gene expression, which can ultimately result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation of leukemia cells and enhance the differentiation of neuronal cells. 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid in lab experiments is its high potency and selectivity for HDAC inhibition. This allows for precise control over the histone acetylation pattern and gene expression changes. However, one limitation is that 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid. One area of interest is the development of combination therapies that include 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid with other drugs to enhance its therapeutic effects. Another area of interest is the investigation of 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid's effects on non-cancerous cells, such as immune cells and stem cells. Additionally, the development of more potent and selective HDAC inhibitors could lead to improved therapeutic options for cancer and other diseases.
Synthesemethoden
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 1-methylsulfonylpyrrolidine-2-carbonyl chloride. The resulting compound is then treated with L-alanine methyl ester hydrochloride to yield 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer cells. 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has also been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.
Eigenschaften
IUPAC Name |
2-methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-7(10(14)15)6-11-9(13)8-4-3-5-12(8)18(2,16)17/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLCBSOYFYKOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCN1S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)
![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)